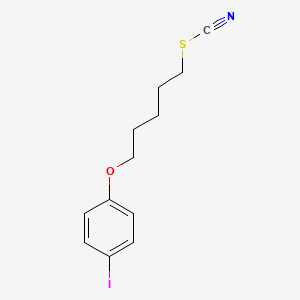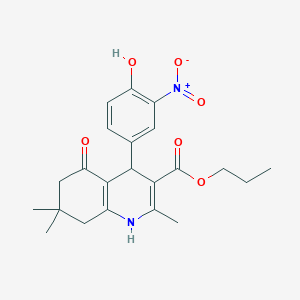
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide, also known as BML-210, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BML-210 belongs to the class of benzamides and has been studied for its anti-inflammatory and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has been studied extensively for its anti-inflammatory and anti-cancer properties. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. This inhibition led to a reduction in inflammation in mice models. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that this compound had anti-cancer properties in breast cancer cells. The compound was found to inhibit the growth of cancer cells and induce cell death.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide's mechanism of action involves the inhibition of COX-2, which is an enzyme involved in the production of prostaglandins, which are molecules involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation. This compound has also been found to induce cell death in cancer cells by activating the apoptosis pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant properties. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry found that this compound had significant antioxidant activity in vitro. This compound has also been found to have an effect on the immune system. In a study published in the Journal of Immunology, this compound was found to reduce the production of cytokines, which are molecules involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have a high purity yield using the synthesis method described above. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide. One potential direction is to study its effects on other types of cancer cells. Another potential direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound shows great promise as a potential therapeutic agent and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide involves the reaction of 2-bromo-4-methyl aniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. This method has been reported in several scientific articles and has been found to yield a high purity product.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-2-5-13(11(15)6-8)17-14(19)10-4-3-9(18(20)21)7-12(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUBRBRTHPZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)

amino]methyl}benzamide](/img/structure/B5234242.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)
![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)
![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)
